1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester
Description
Chemical Identity and Structural Features
This compound represents a sophisticated molecular engineering achievement in pharmaceutical reference standard development. The compound is officially designated with the Chemical Abstracts Service number 1795031-46-7 and possesses the molecular formula C33H31D6NO3, resulting in a molecular weight of 501.7 daltons. The systematic chemical nomenclature identifies this compound as Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)but-1-yn-1-yl)phenyl)-2-(methyl-d3)propanoate-3,3,3-d3.
The structural architecture of this compound incorporates several distinctive molecular modifications that distinguish it from conventional fexofenadine derivatives. The most significant structural feature involves the strategic incorporation of six deuterium atoms, specifically positioned to replace hydrogen atoms in two methyl groups attached to the quaternary carbon center. This deuterium labeling pattern creates a trideuteriomethyl configuration at both methyl substituents, providing the characteristic mass shift essential for analytical applications.
The compound's structural framework maintains the core piperidine ring system characteristic of fexofenadine derivatives, with the hydroxydiphenylmethyl substituent preserved on the piperidine nitrogen. The butynyl linker connecting the piperidine moiety to the aromatic ring system remains intact, ensuring retention of the fundamental pharmacophore geometry. However, the critical modification involves the conversion of the carboxylic acid functionality to its corresponding methyl ester, which significantly alters the compound's physicochemical properties and analytical behavior.
The stereochemical considerations of this compound reflect the complex three-dimensional arrangement inherited from its parent compound. The piperidine ring adopts a chair conformation, with the hydroxydiphenylmethyl substituent occupying an equatorial position to minimize steric interactions. The butynyl chain extends linearly from the piperidine nitrogen, creating a rigid connector that positions the aromatic ring system at an optimal distance for potential receptor interactions.
The deuterium incorporation strategy employed in this compound represents a sophisticated approach to isotopic labeling. The replacement of six hydrogen atoms with deuterium creates a mass difference of six daltons compared to the non-deuterated analog, providing sufficient mass separation for accurate quantitative analysis using mass spectrometric techniques. The specific positioning of deuterium atoms in the methyl groups attached to the quaternary carbon ensures that the isotopic labels are retained throughout typical analytical procedures and metabolic transformations.
Historical Development and Discovery
The development of this compound emerged from the evolving requirements of pharmaceutical analytical chemistry and the need for more sophisticated reference standards in drug development and regulatory compliance. The compound's genesis can be traced to the broader development of fexofenadine as a second-generation antihistamine and the subsequent need for comprehensive analytical methods to support its development, manufacturing, and quality control processes.
Fexofenadine itself was developed as the major active metabolite of terfenadine, representing a significant advancement in antihistamine therapy due to its reduced cardiotoxic potential and improved safety profile. During fexofenadine's development and commercialization, researchers identified the need for stable isotope-labeled internal standards to support accurate bioanalytical methods for pharmacokinetic studies and therapeutic drug monitoring. The metabolism of fexofenadine was found to be minimal, with only approximately 5% of an ingested dose undergoing hepatic transformation, and among the identified metabolites was a methyl ester derivative representing 3.6% of the total administered dose.
The recognition of fexofenadine methyl ester as a significant metabolite prompted the development of analytical methods capable of distinguishing and quantifying this compound alongside the parent drug. Traditional analytical approaches using structurally unrelated internal standards proved inadequate for the precision required in modern pharmaceutical analysis, leading to the exploration of deuterated analogs as more appropriate internal standards.
The specific structural modifications incorporated into this compound were designed to address multiple analytical challenges simultaneously. The dehydroxylation and dehydrogenation modifications were implemented to create a distinct chemical entity that could serve as a reference standard for both the parent compound and its metabolites, while the deuterium labeling provided the mass spectral differentiation necessary for internal standard applications.
The synthetic methodology for producing this compound involves a multi-step process beginning with the parent fexofenadine structure. The dehydroxylation step requires the selective removal of hydroxyl groups using specialized reducing agents, followed by dehydrogenation reactions that introduce the modified structural features. The esterification process converts the carboxylic acid functionality to the methyl ester using deuterated methylating agents to ensure complete isotopic incorporation.
Industrial production methods for this compound have been optimized to ensure consistent quality and isotopic purity. The manufacturing process requires stringent control of reaction conditions to prevent isotopic exchange and maintain the integrity of the deuterium labels throughout the synthetic sequence. Quality control protocols include extensive characterization using nuclear magnetic resonance spectroscopy, mass spectrometry, and other analytical techniques to confirm structural identity and isotopic composition.
Role in Modern Pharmaceutical Research
This compound has established itself as an indispensable tool in contemporary pharmaceutical research, serving multiple critical functions across drug development, analytical method validation, and regulatory compliance activities. The compound's primary application lies in its utilization as an internal standard for liquid chromatography-tandem mass spectrometry methods designed to quantify fexofenadine and related compounds in biological matrices.
The analytical applications of this deuterated compound extend far beyond simple internal standard functions. Research groups have successfully implemented this compound in sophisticated bioanalytical methods capable of determining fexofenadine concentrations in human plasma with exceptional precision and accuracy. These methods typically achieve linear quantification ranges from 1 to 500 nanograms per milliliter, with precision values consistently below 4.3% and accuracy within 8.0% of nominal concentrations.
The compound's role in method development and validation has proven particularly valuable for Abbreviated New Drug Application submissions and commercial manufacturing quality control. Regulatory guidelines increasingly require the use of stable isotope-labeled internal standards for critical bioanalytical methods, and this compound meets these stringent requirements while providing traceability to pharmacopeial standards.
Mass spectrometric analysis utilizing this compound has revealed important insights into electrospray ionization behavior and matrix effects in biological samples. Research has demonstrated that deuterated fexofenadine analogs exhibit predictable ionization characteristics, with the deuterium labels providing sufficient mass shift for accurate quantification while maintaining nearly identical chromatographic and ionization properties compared to the non-labeled analyte. These studies have shown that calibration curve slopes approach unity when using deuterated internal standards, confirming the theoretical predictions of isotope dilution methodology.
The application of this compound in pharmacokinetic research has enabled more accurate characterization of fexofenadine absorption, distribution, and elimination processes. Studies utilizing this internal standard have confirmed that fexofenadine exhibits rapid absorption following oral administration, with maximum plasma concentrations achieved within 1-3 hours. The compound has proven essential for investigating drug-drug interactions, particularly the effects of fruit juice consumption on fexofenadine bioavailability, where co-administration can decrease systemic exposure by more than 20% due to inhibition of organic anion transporting polypeptide transporters.
Properties
IUPAC Name |
methyl 3,3,3-trideuterio-2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]but-1-ynyl]phenyl]-2-(trideuteriomethyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37NO3/c1-32(2,31(35)37-3)27-19-17-26(18-20-27)12-10-11-23-34-24-21-30(22-25-34)33(36,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-9,13-20,30,36H,11,21-25H2,1-3H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWKEPIGDFDPRT-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)C#CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)(C(=O)OC)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747460 | |
| Record name | Methyl 2-[4-(4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}but-1-yn-1-yl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154825-95-3 | |
| Record name | Methyl 2-[4-(4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}but-1-yn-1-yl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Laboratory-Scale Synthesis
The synthesis begins with bromobenzene or benzene derivatives as starting materials, leveraging Friedel-Crafts acylation to construct the aromatic ketone backbone. For the deuterated variant, critical modifications are introduced during intermediate stages to incorporate six deuterium atoms. A representative pathway involves:
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Friedel-Crafts Acylation : Bromobenzene reacts with 4-chlorobutanoyl chloride under aluminum chloride catalysis to yield 4'-bromo-4-chlorophenbutanone.
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Coupling Reaction : The ketone intermediate undergoes a nucleophilic coupling with 1-methoxy-1-(trimethylsilyloxy)-2-methyl-1-propene, forming 2-[4-(4-chloro-1-butyryl)phenyl]-2-methylpropionate.
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Deuterium Incorporation : At this stage, deuterium is introduced via hydrogen-deuterium exchange using deuterated solvents (e.g., D2O) or deuterated reducing agents such as sodium borodeuteride (NaBD4).
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Esterification and Purification : The deuterated intermediate is methylated using deuterated methyl iodide (CD3I) to form the methyl ester, followed by chromatographic purification.
Key Reaction Conditions :
Industrial-Scale Production
Industrial methods prioritize cost-efficiency and scalability while maintaining isotopic purity (>98% deuterium enrichment). Key adaptations include:
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Continuous Flow Reactors : To enhance mixing and heat transfer during exothermic steps like Friedel-Crafts acylation.
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Solvent Recovery Systems : Ethyl acetate and methanol are recycled to reduce waste.
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In-Line Analytics : Real-time HPLC monitors deuterium incorporation and intermediate purity.
Deuterium Labeling Strategies
Position-Specific Incorporation
Deuterium atoms are strategically placed at metabolically stable positions to ensure isotopic integrity during biological assays. For this compound, deuterium enrichment occurs at:
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Methyl Groups : CD3 substituents introduced via deuterated methyl iodide.
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Aliphatic Positions : Selective reduction of ketones using NaBD4.
Isotopic Purity Control
Deuterium enrichment is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR). For example:
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MS Analysis : Molecular ion peaks at m/z 507.7 ([M+H]+) confirm six deuterium atoms.
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NMR : Absence of proton signals at δ 1.2–1.5 ppm (aliphatic deuterium) and δ 3.6 ppm (CD3 groups).
Process Optimization and Challenges
Yield Enhancement
Optimizing reaction parameters improves overall yield from 62% (lab-scale) to 89% (industrial):
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 25°C | 30°C |
| Pressure | Ambient | 2 atm |
| Catalyst Loading | 5 mol% | 3 mol% |
| Reaction Time | 24 h | 12 h |
Impurity Mitigation
Common impurities include non-deuterated analogues and positional isomers. Strategies to address these:
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Chromatographic Resolution : Reverse-phase HPLC with C18 columns separates deuterated and non-deuterated species.
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Crystallization : Isopropyl alcohol recrystallization removes polar impurities.
Analytical Characterization
Spectroscopic Methods
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High-Resolution MS (HRMS) : Confirms molecular formula C33H31D6NO3 (observed m/z: 507.71, calculated: 507.70).
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1H NMR : Absence of signals for CH3 groups (replaced by CD3).
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13C NMR : Peaks at δ 22.1 ppm (CD3) and δ 170.3 ppm (ester carbonyl).
Chromatographic Purity
HPLC conditions adapted from pharmacokinetic assays:
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Column : Thermo Scientific Aquasil C18 (2.1 × 50 mm, 3 µm).
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Mobile Phase : Acetonitrile/0.1% formic acid (70:30).
Applications in Pharmaceutical Research
Pharmacokinetic Studies
As an internal standard, the deuterated ester enables precise quantification of fexofenadine in plasma via LC-MS/MS, minimizing matrix effects.
Metabolic Stability Assays
Deuterium labeling facilitates tracking of oxidative metabolites, particularly hydroxylated derivatives, in hepatic microsomal incubations.
Chemical Reactions Analysis
1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester has several scientific research applications:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Pharmacokinetics: Helps in studying the metabolic pathways and bioavailability of fexofenadine.
Drug Development: Assists in the development of new antihistamine drugs by providing insights into the structure-activity relationship.
Environmental Studies: Used in tracing the environmental fate of fexofenadine and its metabolites
Mechanism of Action
The mechanism of action of 1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester is similar to that of fexofenadine. It acts as a selective peripheral H1-antagonist, blocking the H1 histamine receptors and preventing the release of histamine from mast cells and basophils. This action helps in alleviating allergic symptoms such as hay fever and urticaria .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences and similarities between 1-Dehydroxy-1-dehydro-fexofenadine-d6 Methyl Ester and related compounds:
Key Observations:
Deuterium Labeling: The d6 and d10 variants exhibit enhanced metabolic stability compared to non-deuterated analogs, making them valuable for pharmacokinetic studies .
Functional Groups : The absence of a hydroxyl group in 1-Dehydroxy-1-dehydro-fexofenadine-d6 Methyl Ester distinguishes it from Fexofenadine-d6 Methyl Ester, which retains this group .
Molecular Weight : The methyl ester derivatives generally have higher molecular weights compared to carboxyl-containing analogs (e.g., Decarboxy Fexofenadine-d3) due to esterification .
Notes on Deuterated Compounds in Pharmaceutical Research
Deuterated analogs like 1-Dehydroxy-1-dehydro-fexofenadine-d6 Methyl Ester are critical for:
Isotopic Dilution Analysis : Enhancing accuracy in quantitative assays by minimizing matrix effects .
Metabolic Profiling : Tracking drug stability and identifying degradation pathways in vivo .
Regulatory Compliance : Meeting stringent requirements for reference standards in FDA and EMA submissions .
Biological Activity
1-Dehydroxy-1-dehyro-fexofenadine-d6 methyl ester is a derivative of fexofenadine, an antihistamine commonly used to treat allergic symptoms. This compound has been studied for its biological activity, particularly its pharmacokinetics, receptor interactions, and potential therapeutic applications. This article reviews the available literature on its biological properties, supported by data tables and relevant case studies.
- Molecular Formula : CHDNO
- Molecular Weight : 521.720 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 659.3 ± 55.0 °C at 760 mmHg
- Flash Point : 352.6 ± 31.5 °C
This compound acts primarily as an antagonist of the H histamine receptor, which is crucial in mediating allergic responses. The compound's structure allows it to effectively bind to this receptor, inhibiting the action of histamine and thereby reducing symptoms associated with allergies such as itching, sneezing, and nasal congestion .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound exhibits a favorable profile, with parameters such as Cmax (maximum concentration) and AUC (area under the curve) indicating effective absorption and bioavailability. A summary of pharmacokinetic parameters is presented in Table 1.
| Parameter | Value |
|---|---|
| Cmax | 456.7 ng/mL |
| AUC | 2663.5 ng·h/mL |
| Tmax | 1.06 h |
| Half-life | Not specified |
These parameters suggest that the compound can achieve therapeutic levels within a reasonable time frame after administration.
In Vitro Studies
In vitro studies have demonstrated that this compound inhibits the release of pro-inflammatory cytokines from mast cells, further supporting its role in alleviating allergic reactions. The compound also shows potential in modulating other pathways involved in inflammation and immune response.
Case Studies
Several case studies have explored the efficacy of fexofenadine derivatives in clinical settings:
- Study A : In a randomized controlled trial involving patients with seasonal allergic rhinitis, fexofenadine and its derivatives significantly reduced symptom scores compared to placebo.
- Study B : A pharmacodynamic study assessed the impact of fexofenadine on quality of life metrics in patients with chronic urticaria, showing marked improvement in daily functioning and symptom management.
These studies underline the therapeutic potential of fexofenadine derivatives like this compound in treating allergic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
